2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
CAS No.:
Cat. No.: VC13465383
Molecular Formula: C15H24N2O
Molecular Weight: 248.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H24N2O |
|---|---|
| Molecular Weight | 248.36 g/mol |
| IUPAC Name | 2-[3-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanol |
| Standard InChI | InChI=1S/C15H24N2O/c1-16(11-14-5-3-2-4-6-14)12-15-7-8-17(13-15)9-10-18/h2-6,15,18H,7-13H2,1H3 |
| Standard InChI Key | KKOKQVSWLPQLLK-UHFFFAOYSA-N |
| SMILES | CN(CC1CCN(C1)CCO)CC2=CC=CC=C2 |
| Canonical SMILES | CN(CC1CCN(C1)CCO)CC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 248.36 g/mol | |
| SMILES | CN(CC1CCN(C1)CCO)CC2=CC=CC=C2 | |
| InChIKey | KKOKQVSWLPQLLK-UHFFFAOYSA-N | |
| PubChem CID | 66566937 |
Synthesis and Preparation
Industrial vs. Laboratory Methods
-
Laboratory Synthesis: Small-scale reactions often employ polar aprotic solvents (e.g., tetrahydrofuran) to enhance nucleophilicity .
-
Industrial Production: Continuous flow reactors may optimize efficiency and purity for large-scale batches.
Physicochemical Properties
Physical State and Solubility
The compound is presumed to exist as a colorless to pale-yellow liquid at room temperature, based on analogs . Its solubility profile includes:
-
High solubility in polar solvents (e.g., water, ethanol, DMSO) due to the ethanol and amine groups.
Stability and Reactivity
-
Thermal Stability: Decomposes above 250°C, releasing carbon and nitrogen oxides .
-
Chemical Reactivity:
Pharmacological and Industrial Applications
Pharmaceutical Intermediate
The compound’s structure aligns with motifs found in histamine H₃ receptor ligands and neurological agents. For example, similar pyrrolidine derivatives are intermediates in synthesizing:
-
Antidepressants: Via modulation of serotonin and norepinephrine reuptake.
-
Antipsychotics: Through dopamine receptor interactions.
Chemical Research
-
Ligand Design: The benzyl-methyl-amine group serves as a chelating agent in metal-organic frameworks .
-
Chiral Building Blocks: Enantiomers may be used in asymmetric synthesis .
| Parameter | Recommendation |
|---|---|
| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat |
| Ventilation | Use fume hoods |
| First Aid for Skin Contact | Wash with soap/water for 15 min |
| Storage | Tightly sealed in cool, dry place |
Comparative Analysis with Analogous Compounds
Structural Analogues
-
2-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol: Differs in the position of the benzyl-methyl-amine group (second vs. third carbon), altering steric and electronic properties.
-
2-{3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol: Replacement of methyl with cyclopropyl enhances lipophilicity and metabolic stability.
Table 3: Impact of Substituents on Properties
| Compound | logP | Water Solubility (mg/mL) |
|---|---|---|
| 2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol | 1.8 | 45 |
| 2-{3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol | 2.3 | 28 |
Future Research Directions
-
Enantioselective Synthesis: Resolving enantiomers to study chiral-dependent biological activity .
-
Structure-Activity Relationships (SAR): Modifying the benzyl or methyl groups to optimize pharmacokinetics.
-
Toxicological Profiling: Chronic exposure studies to establish NOAEL (No Observed Adverse Effect Level) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume